![molecular formula C14H18O2 B14467677 Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- CAS No. 70556-66-0](/img/structure/B14467677.png)
Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is part of the spiro[5.5]undecane family, known for its intriguing conformational and configurational properties. The spiro structure imparts chirality to the molecule, making it an interesting subject for stereochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable diene with a diketone under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding spirocyclic ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the diketone groups to diols.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.
Major Products
The major products formed from these reactions include spirocyclic ketones, diols, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds and as a model compound for studying stereochemistry and conformational analysis.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its anti-inflammatory and anticancer properties, with studies focusing on its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The spirocyclic structure allows for unique binding interactions, enhancing its selectivity and potency .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undeca-1,8-diene, 1,5,5,9-tetramethyl-: Another spirocyclic compound with similar structural features but different functional groups.
Spiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings: These compounds share the spirocyclic core but have different heterocyclic rings, leading to varied chemical and biological properties.
Uniqueness
Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl- is unique due to its specific functional groups and the resulting chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
CAS No. |
70556-66-0 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1,5,5-trimethylspiro[5.5]undeca-7,10-diene-2,9-dione |
InChI |
InChI=1S/C14H18O2/c1-10-12(16)6-7-13(2,3)14(10)8-4-11(15)5-9-14/h4-5,8-10H,6-7H2,1-3H3 |
InChI Key |
WCCSNLKVWDWHPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CCC(C12C=CC(=O)C=C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


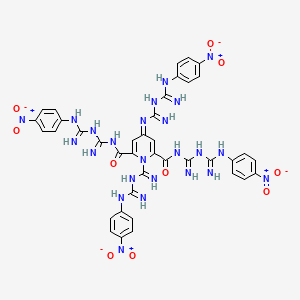


![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)
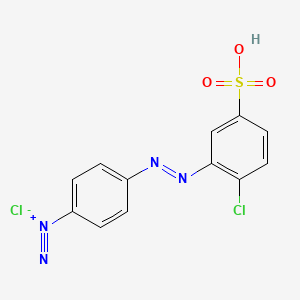
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14467614.png)
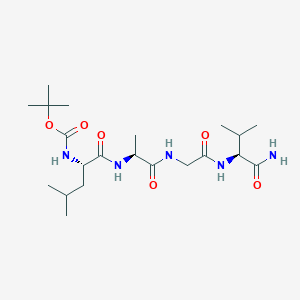
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one](/img/structure/B14467627.png)

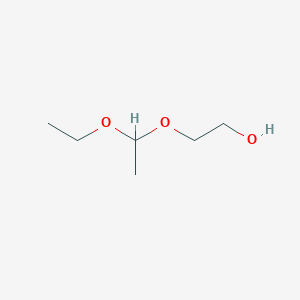
![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
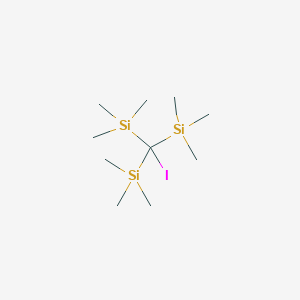
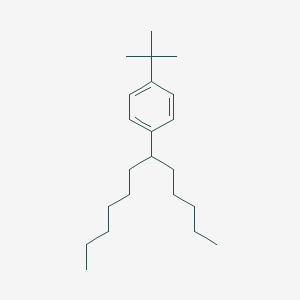
![5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine](/img/structure/B14467663.png)
